molecular formula C16H21N5O3S B2614621 ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate CAS No. 1187634-34-9

ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B2614621
CAS No.: 1187634-34-9
M. Wt: 363.44
InChI Key: VWCUKXMIACFXNM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with piperazine and subsequent esterification to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine, and ethyl chloroformate. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring precise control over reaction conditions to maintain product purity and yield. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in drug discovery and development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and triggering specific pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate include other heterocyclic compounds with thiazole, pyrazole, and piperazine rings. Examples include:

  • Ethyl 4-(3-(2-methylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate
  • Ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-4-24-16(23)21-7-5-20(6-8-21)15(22)13-9-12(18-19-13)14-10(2)17-11(3)25-14/h9H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCUKXMIACFXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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